1-[(2-chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole
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Overview
Description
1-[(2-Chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the cyclocondensation of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an appropriate catalyst.
Substitution with Dimethylpyrazolyl Groups: The final step involves the substitution of the pyrazole ring with dimethylpyrazolyl groups through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-throughput reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, or substituted pyrazole derivatives.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazole: This compound lacks the additional dimethylpyrazolyl groups, making it less complex and potentially less versatile in its applications.
1-[(2-Chlorophenyl)methyl]-3,5-diphenylpyrazole: The presence of phenyl groups instead of dimethylpyrazolyl groups alters its chemical properties and reactivity.
This compound derivatives: Various derivatives with different substituents can exhibit distinct biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21ClN6 |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C20H21ClN6/c1-13-16(10-22-25(13)3)19-9-20(17-11-23-26(4)14(17)2)27(24-19)12-15-7-5-6-8-18(15)21/h5-11H,12H2,1-4H3 |
InChI Key |
QUBFDAANOKSINW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2CC3=CC=CC=C3Cl)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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